Ethyl 1-methyl-1h-imidazole-2-carboxylate
Description
Contextualization within Heterocyclic Chemistry and Imidazole (B134444) Derivatives
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. These structures are fundamental to the chemistry of life and are cornerstones of medicinal chemistry and materials science. nih.gov Within this vast field, the imidazole ring—a five-membered aromatic heterocycle with two nitrogen atoms—holds a privileged position. nih.gov It is the core structure of essential biomolecules, including the amino acid histidine and purine (B94841) bases in DNA, and is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. nih.gov
Ethyl 1-methyl-1H-imidazole-2-carboxylate is a specific derivative of this important scaffold. Its structure is characterized by:
An imidazole ring , providing the core aromatic and heterocyclic properties.
A methyl group attached to one of the nitrogen atoms (at position 1), which prevents tautomerization and influences the ring's electronic properties and steric environment.
An ethyl carboxylate group (-COOCH₂CH₃) at position 2, a key functional group that dictates much of the compound's synthetic utility.
This specific arrangement of substituents on the imidazole ring makes it a precisely defined starting material for targeted chemical transformations.
Significance of Carboxylate Esters in Imidazole Chemistry
The carboxylate ester functional group is of paramount importance in organic synthesis and medicinal chemistry, often serving as a precursor to other functionalities or as a key component of a pharmacophore. nih.gov In the context of this compound, the ethyl ester group is particularly significant for several reasons:
Synthetic Handle: The ester is a versatile functional group that can be readily transformed. It can be hydrolyzed under basic or acidic conditions to yield the corresponding 1-methyl-1H-imidazole-2-carboxylic acid. mdpi.com This carboxylic acid can then participate in a wide range of reactions, such as amide bond formation.
Precursor to Bioactive Molecules: Imidazole carboxylic acids and their derivatives, such as amides, are known to possess diverse biological activities. Research into related imidazole carboxylates has led to the development of agents with antiplatelet and other therapeutic properties. nih.gov The ester serves as a stable and convenient precursor for accessing these more complex and potentially bioactive structures.
Modification of Physicochemical Properties: The presence of the ester group influences the compound's solubility, polarity, and electronic distribution. This allows for fine-tuning of the molecule's properties for specific applications, such as improving its compatibility with certain reaction conditions or solvent systems.
Role in Advanced Synthesis: Carboxylate esters on imidazole rings are key intermediates in the synthesis of complex pharmaceutical agents. For instance, related substituted imidazole carboxylates are crucial for producing drugs like Olmesartan. jocpr.comchemicalbook.com Furthermore, related imidazolium (B1220033) carboxylate esters have been developed as stable, storable transfer agents for N-heterocyclic carbenes (NHCs), which are powerful catalysts in modern organic synthesis. acs.org
Overview of Current Research Trajectories for this compound
Current research involving this compound primarily leverages its role as a specialized chemical intermediate. The main research trajectories are focused on its application in the synthesis of high-value, complex molecules.
One of the most well-documented applications is its use as a key building block in the solid-phase synthesis of imidazole-containing polyamides. chemicalbook.comchemicalbook.comechemi.com These synthetic polyamides, sometimes referred to as lexitropsins, are designed to recognize and bind to specific sequences in the minor groove of DNA. researchgate.net The ability to "read" DNA has significant implications for diagnostics, genetic research, and the development of novel therapeutic agents that can target specific genes. This compound provides the necessary imidazole core, which is a crucial component for the sequence-specific recognition properties of these polyamides. researchgate.net
Beyond this specific application, the compound is broadly utilized in pharmaceutical research as a starting material for synthesizing novel compounds with potential therapeutic activities, including antimicrobial, anti-inflammatory, and anti-tumor properties. guidechem.com Its defined structure allows chemists to systematically build molecular complexity, making it a valuable component in the discovery pipeline for new drugs. The reactivity of the ester group combined with the stability of the N-methylated imidazole ring provides a reliable platform for constructing diverse molecular libraries for biological screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-8-4-5-9(6)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTZYDYZBOBDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401355 | |
| Record name | ethyl 1-methyl-1h-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30148-21-1 | |
| Record name | 1H-Imidazole-2-carboxylic acid, 1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30148-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 1-methyl-1h-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-Methylimidazole-2-carboxylate | |
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Advanced Methodologies for the Synthesis of Ethyl 1 Methyl 1h Imidazole 2 Carboxylate
Direct Synthetic Routes to Ethyl 1-methyl-1H-imidazole-2-carboxylate
Direct synthetic approaches to this compound offer a straightforward pathway to this valuable compound, primarily involving the functionalization of the pre-formed 1-methyl-1H-imidazole core.
Strategies Involving 1-methyl-1H-imidazole and Ethyl Chloroformate
A primary and direct method for the synthesis of this compound involves the reaction of 1-methyl-1H-imidazole with ethyl chloroformate. This reaction proceeds in the presence of a base, such as triethylamine (B128534), in a suitable solvent like acetonitrile. The reaction is typically initiated at a reduced temperature (0 °C) and then allowed to proceed at room temperature for an extended period, often overnight. The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Following the reaction, a filtration and concentration step, succeeded by purification via column chromatography, yields the desired product. A reported synthesis utilizing this strategy achieved an 80% yield of this compound as a white solid.
Optimization of Reaction Parameters for Yield and Selectivity
While specific optimization studies for the synthesis of this compound are not extensively detailed in the reviewed literature, general principles of reaction optimization for imidazole (B134444) synthesis can be applied to enhance yield and selectivity. Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and reaction time. For instance, in related imidazole syntheses, the nature of the base can significantly influence the reaction outcome. Stronger, non-nucleophilic bases might lead to higher yields by more effectively deprotonating the imidazole ring, facilitating the electrophilic attack of ethyl chloroformate.
The choice of solvent is also crucial; polar aprotic solvents are often preferred as they can dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates. Temperature control is another critical factor. While the initial reaction is often carried out at a low temperature to control the exothermic nature of the reaction, a subsequent increase in temperature can be necessary to drive the reaction to completion. The optimal reaction time needs to be determined experimentally to ensure maximum conversion without the formation of significant byproducts. The molar ratio of the reactants, particularly the base and the electrophile relative to the imidazole substrate, would also be a key parameter to optimize for maximizing yield and minimizing unreacted starting materials.
Table 1: Key Parameters for Optimization in the Synthesis of this compound
| Parameter | General Considerations for Optimization | Potential Impact on Yield and Selectivity |
| Base | Screening of various organic and inorganic bases (e.g., triethylamine, pyridine, DBU, potassium carbonate). | The strength and steric hindrance of the base can affect the rate of deprotonation and the formation of byproducts. |
| Solvent | Evaluation of polar aprotic solvents (e.g., acetonitrile, DMF, THF) and their mixtures. | Solvent polarity can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and yield. |
| Temperature | Optimization of the initial and final reaction temperatures. | Lower initial temperatures can control exothermicity and improve selectivity, while higher final temperatures can increase the reaction rate and drive the reaction to completion. |
| Reaction Time | Monitoring the reaction progress over time to determine the optimal duration. | Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in the formation of degradation products. |
| Molar Ratios | Varying the molar equivalents of 1-methyl-1H-imidazole, ethyl chloroformate, and the base. | Optimizing the stoichiometry can maximize the conversion of the limiting reagent and minimize waste. |
Multicomponent and Annulation Approaches for Imidazole Carboxylate Ester Scaffolds
While direct synthesis is effective for the target compound, broader methodologies such as multicomponent and annulation reactions are powerful tools for constructing the core imidazole ring of various carboxylate esters. These approaches often offer high efficiency and molecular diversity from simple starting materials.
Cycloaddition Reactions in the Formation of Imidazole-4-carboxylate Esters
Cycloaddition reactions represent a significant strategy for the formation of imidazole rings. For instance, a [3 + 2] cycloaddition reaction catalyzed by copper has been utilized to produce multisubstituted imidazoles with high regioselectivity. acs.org While this specific example may not directly yield the target compound, the principle can be adapted for the synthesis of various imidazole esters. Another relevant approach involves the 1,5-electrocyclization of azavinyl azomethine ylides, which can be generated in a one-pot sequential reaction. This microwave-assisted method has been successfully employed to synthesize diversely functionalized imidazole-4-carboxylates. The substituents at the N-3, C-2, and C-5 positions of the final imidazole product can be modulated by the appropriate choice of the amine, aldehyde, and 1,2-diaza-1,3-diene starting materials. nih.gov
Synthesis of 2-Carboxylate Substituted Imidazoles
The introduction of a carboxylate group at the C-2 position of the imidazole ring is a key feature of the target compound. Various synthetic methods have been developed to achieve this substitution pattern. One notable method involves the reaction of oxime-hydroxylamines with ethyl glyoxalate. researchgate.net This reaction is proposed to proceed through the in situ formation of an N-oxide, followed by cyclization and dehydrative aromatization to afford a 1-hydroxyimidazole (B8770565) intermediate. Subsequent reaction of this intermediate can lead to the desired NH-imidazole with an ester moiety at the C-2 position. This method is advantageous as it tolerates a range of functional groups, including heterocycles and aryl halides. researchgate.net
One-Pot Synthetic Protocols for Imidazole Derivatives
One-pot synthetic protocols are highly desirable in organic synthesis due to their efficiency, reduced waste generation, and operational simplicity. Several one-pot methods have been developed for the synthesis of substituted imidazole derivatives. asianpubs.orgsharif.edu For example, a convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of various imidazole derivatives. asianpubs.org These methods often involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate. While these multicomponent reactions typically lead to tri- or tetrasubstituted imidazoles, they highlight the power of one-pot strategies in rapidly assembling the imidazole core. sharif.edu The modification of these protocols, for instance, by using a starting material that incorporates the desired ester functionality, could potentially be adapted for the synthesis of imidazole carboxylate esters. The use of ionic liquids as catalysts in these one-pot reactions has also been explored, offering advantages such as high thermal and chemical stability. sharif.edu
Table 2: Comparison of Synthetic Methodologies for Imidazole Carboxylate Esters
| Methodology | Description | Advantages | Limitations |
| Direct Synthesis | Functionalization of a pre-formed imidazole ring. | Straightforward, often high-yielding for specific targets. | Limited to the availability of the starting imidazole. |
| Cycloaddition Reactions | Formation of the imidazole ring through a cycloaddition process. | High regioselectivity, potential for stereocontrol. | May require specific catalysts and starting materials. |
| Synthesis from Acyclic Precursors | Construction of the imidazole ring from open-chain starting materials. | High degree of flexibility in substituent introduction. | Can involve multiple steps and require optimization of cyclization conditions. |
| One-Pot Protocols | Combination of multiple reaction steps in a single reaction vessel. | High efficiency, reduced waste, operational simplicity. | Can be challenging to optimize for complex targets, potential for side reactions. |
Catalytic Approaches in the Synthesis of Imidazole Carboxylates
The formation of the imidazole ring and the introduction of substituents can be effectively achieved through various catalytic strategies. These methods offer advantages over classical synthetic routes by providing milder reaction conditions, higher yields, and greater control over the final product's structure.
Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysts have been extensively utilized in the synthesis of imidazole derivatives. These catalysts can facilitate the formation of the imidazole core through cyclization reactions and are also crucial for subsequent coupling reactions to introduce various functionalities.
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted imidazoles. For instance, copper salts can catalyze the oxidative cyclization of various starting materials to form the imidazole ring. While direct examples for this compound are not prevalent in recent literature, related structures are synthesized using copper-catalyzed multicomponent reactions. For example, the synthesis of imidazo[1,2-a]pyridines has been achieved through a three-component domino reaction using a copper iodide (CuI) catalyst. beilstein-journals.org Such methodologies could potentially be adapted for the synthesis of 1,2-disubstituted imidazoles.
Palladium catalysis is another cornerstone in heterocyclic synthesis. Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds. Although direct palladium-catalyzed cyclization to form the target molecule is less common, these catalysts are vital for the functionalization of a pre-existing imidazole ring.
Iron catalysts, such as iron(III) chloride (FeCl3), have also been employed in the synthesis of multisubstituted imidazoles. These catalysts can activate substrates under mild and often solvent-free conditions, aligning with green chemistry principles. nih.gov The use of a heterogeneous catalyst like FeCl3 on a solid support (e.g., silica) further simplifies product purification and catalyst recycling. nih.gov
Below is a table summarizing various metal-catalyzed approaches for the synthesis of substituted imidazoles, which could be conceptually applied to the synthesis of this compound.
| Catalyst System | Reactants | Product Type | Key Features |
| CuI/NaHSO₄·SiO₂ | Aldehydes, 2-aminopyridines, terminal alkynes | Imidazo[1,2-a]pyridines | Three-component domino reaction. beilstein-journals.org |
| FeCl₃/SiO₂ | Benzils, acetals, ammonium acetate/amines | Multisubstituted imidazoles | Solvent-free, heterogeneous catalysis. nih.gov |
| [Cu(OH)·TMEDA]₂Cl₂ | 2-Phenyl-1H-imidazole, phenylboronic acid | 1,2-Diphenyl-1H-imidazole | Cu-catalyzed N-arylation. researchgate.net |
Organocatalytic Strategies for Imidazole Ring Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysis, often avoiding issues of metal toxicity and cost. For the synthesis of imidazole rings, various organocatalytic strategies have been developed.
One prominent approach involves the use of N-heterocyclic carbenes (NHCs) or their precursors. Imidazolium-based ionic liquids, for example, can act as both solvents and catalysts in multicomponent reactions to form polysubstituted imidazoles. These reactions often proceed under microwave irradiation, leading to shorter reaction times and higher yields. researchgate.net
Furthermore, simple organic molecules like benzoic acid have been shown to catalyze the multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.org While this substitution pattern differs from the target molecule, it highlights the potential of simple organic acids in imidazole synthesis.
The synthesis of 2,4-disubstituted imidazoles bearing an ester group at the 4-position has been achieved through a microwave-assisted protocol using nucleophilic catalysis. bath.ac.uk This method involves the intramolecular addition of amidoxime (B1450833) substrates to activated alkynes, followed by a thermally induced rearrangement. bath.ac.uk This strategy provides a route to imidazole carboxylates and demonstrates the utility of organocatalysis in constructing such scaffolds.
The following table outlines some organocatalytic approaches relevant to the synthesis of substituted imidazole esters.
| Organocatalyst | Reactants | Product Type | Key Features |
| [Bmim]BF₄ (Ionic Liquid) | 1,2-Diaminobenzenes, aldehydes | 1,2-Disubstituted benzimidazoles | Microwave-assisted, solvent-free. researchgate.net |
| Benzoic Acid | Vinyl azides, aromatic aldehydes, aromatic amines | 1,2,5-Trisubstituted imidazoles | Metal-free multicomponent reaction. organic-chemistry.org |
| Nucleophilic Catalyst (e.g., DABCO) | Amidoximes, activated alkynes | 2,4-Disubstituted imidazoles with a C-4 ester | Microwave-assisted, rearrangement cascade. bath.ac.uk |
Green Chemistry Principles and Sustainable Synthesis of Related Imidazole Esters
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including imidazole esters. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
A key aspect of green imidazole synthesis is the use of environmentally benign solvents or, ideally, solvent-free conditions. Water has been explored as a green solvent for the synthesis of imidazole-based hybrids. nih.gov Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported catalysts, represent a significant step towards sustainability. researchgate.netasianpubs.org
The use of green catalysts is another central theme. This includes recyclable heterogeneous catalysts, such as metal oxides or metals on solid supports, and biodegradable catalysts. researchgate.netijpsr.com For instance, a novel PEG-SOCl catalyst has been reported for the synthesis of 2,4,5-trisubstituted imidazoles in water, offering high efficiency and catalyst recyclability. ijpsr.com
Microwave-assisted organic synthesis (MAOS) has become a popular green tool for the synthesis of imidazoles. researchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov The one-pot synthesis of imidazole-4-carboxylates via microwave-assisted 1,5-electrocyclization is a prime example of this efficient and sustainable approach. nih.gov
The table below summarizes some green chemistry approaches applied to the synthesis of imidazole derivatives.
| Green Chemistry Approach | Catalyst/Conditions | Reactants | Product Type | Sustainability Advantages |
| Solvent-Free Synthesis | Microwave irradiation | 1,2-Diketones, aldehydes, ammonium acetate | Polysubstituted imidazoles | Reduced solvent waste, energy efficiency. asianpubs.org |
| Aqueous Synthesis | Water as solvent | Nitroimidazoles, carbon nucleophiles | Imidazole-based hybrids | Use of a non-toxic, readily available solvent. nih.gov |
| Green Catalyst | PEG-SOCl | Benzaldehyde, benzil, ammonium acetate | 2,4,5-Trisubstituted imidazoles | Recyclable and non-hazardous catalyst. ijpsr.com |
| Microwave-Assisted Synthesis | Ionic Liquid Catalyst | 1,2-Diaminobenzenes, aldehydes | 1,2-Disubstituted benzimidazoles | Rapid reaction times, high yields. researchgate.net |
Advanced Spectroscopic and Structural Elucidation of Ethyl 1 Methyl 1h Imidazole 2 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Investigations of Molecular Architecture
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. For ethyl 1-methyl-1H-imidazole-2-carboxylate, these analyses provide definitive evidence for its structure.
In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are observed. The protons on the imidazole (B134444) ring typically appear as singlets in the aromatic region of the spectrum. The ethyl group gives rise to a characteristic quartet and triplet pattern due to spin-spin coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. The N-methyl group protons appear as a sharp singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum. The carbons of the imidazole ring resonate in the aromatic region, while the carbons of the ethyl and N-methyl groups appear in the aliphatic region.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Imidazole-H4/H5 | ~7.0-7.2 | s | ~122-128 |
| Imidazole-H5/H4 | ~7.0-7.2 | s | ~122-128 |
| N-CH₃ | ~3.8-4.0 | s | ~35 |
| O-CH₂-CH₃ | ~4.3-4.4 | q | ~61 |
| O-CH₂-CH₃ | ~1.3-1.4 | t | ~14 |
| C=O | - | - | ~160 |
| Imidazole-C2 | - | - | ~140 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Mapping and Stereochemistry
To further confirm the structural assignments and understand the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. ipb.pt Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be expected, confirming their connectivity.
An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon signals to specific atoms in the molecule.
Vibrational Spectroscopy for Functional Group Insights and Bonding Characteristics
Vibrational spectroscopy probes the vibrational energy levels of molecules, providing information about the types of chemical bonds and functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopic Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups. The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds.
A strong absorption band is typically observed in the region of 1700-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The C-N stretching vibrations of the imidazole ring usually appear in the 1300-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic imidazole ring and the aliphatic ethyl and methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Table 2: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
| C=O Stretch (Ester) | ~1700-1730 |
| C-N Stretch (Imidazole) | ~1300-1400 |
| Aromatic C-H Stretch | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-2960 |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR spectroscopy. arizona.edu It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic signals for the imidazole ring vibrations. mdpi.com The symmetric stretching of the C=C and C=N bonds within the ring would give rise to distinct Raman bands.
Mass Spectrometric Analysis for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. nih.gov
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (154.17 g/mol ). Under the high-energy conditions of the mass spectrometer, the molecular ion can fragment in predictable ways. libretexts.orgthieme-connect.de Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). The fragmentation pattern of the imidazole ring can also provide valuable structural information. nih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Possible Identity |
| [M]⁺ | 154 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 109 | Loss of ethoxy radical |
| [M - COOCH₂CH₃]⁺ | 81 | Loss of ethyl carboxylate radical |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile or non-volatile compounds. For this compound (C₇H₁₀N₂O₂), which has a molecular weight of approximately 154.17 g/mol , ESI-MS is instrumental in confirming its molecular identity. researchgate.netsynquestlabs.com In positive ion mode, the compound is expected to be readily protonated at one of the nitrogen atoms of the imidazole ring. This process would generate a prominent pseudomolecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 155.18. The detection of this specific ion provides unequivocal evidence of the compound's molecular mass, serving as a primary characterization step. ESI-MS/MS studies on related imidazolium (B1220033) compounds have demonstrated fragmentation patterns that typically involve the loss of neutral molecules, which can further aid in structural confirmation. asianpubs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of volatile compounds like this compound. The gas chromatograph separates the compound from any volatile impurities, and the retention time serves as a characteristic identifier.
Following separation, the mass spectrometer fragments the eluted compound, producing a unique mass spectrum that acts as a molecular fingerprint. While specific fragmentation data for this compound is not detailed in the provided research, analysis of the closely related compound ethyl 1H-imidazole-2-carboxylate shows characteristic peaks at m/z values of 68, 95, and 96. nih.gov For this compound, the fragmentation would likely involve characteristic losses of the ethoxy group (-OC₂H₅) and the carbonyl group (-CO), along with fragmentation of the methylated imidazole ring. The presence of a single dominant peak at the expected retention time with the correct mass spectrum would confirm the sample's high purity. The development of new GC-MS methods continues to improve the detection and quantification of imidazole-like compounds in various matrices. gdut.edu.cn
X-ray Crystallographic Studies for Solid-State Architecture
Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. A detailed crystallographic study of this compound has elucidated its precise solid-state conformation and molecular geometry. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net
The molecule is nearly planar, with a minor twist between the imidazole ring and the carboxyethyl group. The dihedral angle defined by the N2—C1—C5—O2 atoms is 4.43 (14)°. researchgate.net This indicates a slight deviation from complete planarity. In the solid state, the carbonyl unit of the ester is oriented anti to the N-methyl group of the imidazole ring. researchgate.net This specific conformation likely minimizes steric hindrance within the molecule. Detailed crystallographic data are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol researchgate.net |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/c researchgate.net |
| a (Å) | 7.1040 (8) researchgate.net |
| b (Å) | 15.2244 (18) researchgate.net |
| c (Å) | 7.4511 (9) researchgate.net |
| β (°) | 112.797 (2) researchgate.net |
| Volume (ų) | 742.92 (15) researchgate.net |
| Z (molecules/unit cell) | 4 researchgate.net |
| Calculated Density (Mg m⁻³) | 1.378 researchgate.net |
| Temperature (K) | 100 researchgate.net |
Supramolecular Interactions in Crystal Lattices of Imidazole Carboxylates
In the crystal structure of this compound, molecules are observed to be stacked along the crystallographic a-axis. researchgate.net The packing diagram reveals short contacts between adjacent molecules, indicating the presence of intermolecular forces that stabilize the crystal lattice. researchgate.net In related imidazole-containing structures, N—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between parallel imidazole rings, are common motifs that link molecules into one-, two-, or three-dimensional networks. mdpi.comnih.gov For this compound, the arrangement of molecules in alternating layers with oppositely oriented carboxyethyl groups minimizes steric interactions and contributes to an efficiently packed, stable supramolecular assembly. researchgate.net
Computational and Theoretical Investigations of Ethyl 1 Methyl 1h Imidazole 2 Carboxylate
Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. By approximating the electron density, DFT can accurately predict various molecular properties, providing a foundational understanding of the molecule's behavior at a quantum level. For Ethyl 1-methyl-1H-imidazole-2-carboxylate, DFT calculations elucidate its geometry, reactivity, and the nature of its chemical bonds.
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. While DFT is used to calculate the optimized, lowest-energy geometry in the gas phase, X-ray crystallography provides highly accurate data on the molecule's conformation in the solid state.
Experimental crystallographic data for this compound reveals a nearly planar molecule. researchgate.net The carboxyethyl group is only slightly twisted by approximately 4.43° relative to the plane of the imidazole (B134444) ring. researchgate.net The carbonyl unit of the ester is oriented anti to the N-methyl group of the imidazole. researchgate.net This specific conformation is influenced by packing forces in the crystal lattice and intramolecular steric and electronic effects.
Below are selected experimental bond lengths and angles determined by X-ray crystallography. researchgate.net DFT calculations on similar imidazole derivatives have shown good correlation with such experimental values. researchgate.net
Table 1: Selected Experimental Geometrical Parameters for this compound
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Value |
| C1-N1 | 1.366 | N1-C1-N2 | 114.9 |
| C1-C5 | 1.467 | O2-C5-O1 | 124.6 |
| N1-C3 | 1.381 | O1-C5-C1 | 111.4 |
| N1-C4 | 1.464 | C3-N1-C1 | 104.9 |
| N2-C1 | 1.325 | C2-N2-C1 | 108.6 |
| N2-C2 | 1.378 | N1-C3-C2 | 109.9 |
| C5=O2 | 1.213 | C5-O1-C6 | 116.3 |
Data sourced from Frye et al. (2006). researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests high polarizability and greater reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, which is characteristic of its ability to act as a nucleophile or electron donor. Conversely, the LUMO is anticipated to be distributed over the electron-deficient carboxylate group and the C2 position of the imidazole ring, indicating these are the likely sites for nucleophilic attack.
While specific DFT calculations for this molecule are not available in the cited literature, studies on analogous benzimidazole (B57391) derivatives provide insight into the typical energy values. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Benzimidazole Carboxylate System
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 to -7.5 | Electron-donating capacity, localized on the heterocyclic ring. |
| LUMO | -1.5 to -2.5 | Electron-accepting capacity, localized on the carboxylate and adjacent atoms. |
| Energy Gap (ΔE) | 4.5 to 5.5 | Indicates high kinetic stability and moderate reactivity. |
Data range is illustrative, based on computational studies of similar heterocyclic systems. nih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP surface is colored according to the electrostatic potential: regions of negative potential (typically red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov
In the MEP map of this compound, distinct regions of varying potential would be observed:
Negative Regions (Nucleophilic Sites): The most negative potential is expected to be concentrated around the carbonyl oxygen atom (C=O) of the ester group and, to a lesser extent, the sp²-hybridized nitrogen atom (N3) of the imidazole ring. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. researchgate.net
Positive Regions (Electrophilic Sites): Regions of positive potential would be found around the hydrogen atoms of the methyl and ethyl groups, as well as the hydrogens on the imidazole ring. These areas are susceptible to attack by nucleophiles.
Neutral Regions: The carbon backbone of the molecule would generally exhibit a more neutral potential (green).
This charge distribution profile is crucial for understanding how the molecule interacts with biological targets, such as protein active sites. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized, intuitive Lewis-like structures (bonds and lone pairs). nih.govacs.org This method allows for the quantification of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov
For this compound, NBO analysis would reveal several key electronic features:
Charge Distribution: Calculation of the natural atomic charges would confirm the electronegativity differences, showing negative charges on the nitrogen and oxygen atoms and positive charges on the carbon and hydrogen atoms.
Delocalization Effects: Significant delocalization would be identified within the π-system of the imidazole ring. This is quantified by the stabilization energy (E²) associated with π → π* interactions between occupied π-bonding orbitals and unoccupied π*-antibonding orbitals.
Molecular Dynamics Simulations for Conformational Dynamics and Stability
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of conformational dynamics, stability, and intermolecular interactions, which is particularly valuable for understanding how a ligand like this compound behaves in a biological environment, such as the active site of a protein. scielo.brpensoft.net
The imidazole ring is a common motif in pharmacologically active molecules and plays a crucial role in mediating interactions with protein targets. scielo.br MD simulations of various imidazole-based systems have elucidated several key interaction patterns that are relevant for this compound. nih.gov
Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors (if protonated or part of an N-H group) and acceptors. nih.gov In this compound, the unmethylated nitrogen (N3) is a primary hydrogen bond acceptor, capable of forming stable interactions with donor residues like serine, threonine, or lysine (B10760008) in a protein's active site.
Coordination with Metal Ions: In metalloproteins, the nitrogen atoms of the imidazole ring are excellent ligands for coordinating with metal ions such as zinc, iron, or copper in the enzyme's active site. nih.gov This interaction is often critical for the inhibitory activity of imidazole-based drugs.
π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions contribute significantly to the binding affinity and orientation of the ligand within the active site.
Hydrophobic Interactions: The methyl and ethyl groups of the molecule can form favorable hydrophobic (van der Waals) interactions with nonpolar pockets within the protein, further anchoring the ligand.
MD simulations allow for the assessment of the stability of these interactions over time. By analyzing metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein, one can determine if the ligand remains stably bound in a specific conformation. pensoft.net Furthermore, the Root Mean Square Fluctuation (RMSF) of individual residues can identify which parts of the protein are flexible and which are directly involved in stabilizing the ligand. pensoft.net
Solvent Effects on Molecular Conformations and Energetics
The conformation and energetic profile of this compound are significantly influenced by the surrounding solvent environment. In the solid state, crystallographic studies reveal a nearly planar molecular structure. The carboxyethyl group is reported to be twisted by a mere 4.43° relative to the plane of the imidazole ring, with the carbonyl unit oriented anti to the N-methyl group. researchgate.net This planarity is stabilized by the crystal packing forces.
However, in solution, the molecule experiences greater conformational freedom. The polarity of the solvent plays a crucial role in determining the preferred conformations and their relative energies. Computational studies on similar imidazole-containing amino acids demonstrate that a polar water environment can induce significant conformational changes. nih.gov For this compound, polar solvents are expected to stabilize conformations with larger dipole moments. Solvation models, such as the Polarizable Continuum Model (PCM) or the universal solvation model SMD, are employed in computational chemistry to simulate these effects. acs.org These models treat the solvent as a continuous dielectric medium, allowing for the calculation of conformational free energies in different environments.
Molecular Docking Studies for Ligand-Receptor Affinity
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is instrumental in understanding the interactions that drive biological activity and is widely applied to imidazole derivatives to explore their therapeutic potential. mdpi.comrjptonline.org
The process involves placing the three-dimensional structure of this compound into the binding site of a biological macromolecule. An algorithm then samples a large number of possible orientations and conformations of the ligand within the binding pocket, calculating a score for each pose to estimate its binding affinity. mdpi.com These scoring functions consider factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. For imidazole derivatives, key interactions often involve the nitrogen atoms of the imidazole ring, which can act as hydrogen bond acceptors, and the aromatic ring itself, which can participate in π-π stacking or π-cation interactions with the amino acid residues of the receptor. researchgate.net
Prediction of Binding Modes with Biological Macromolecules
Computational docking studies on various imidazole derivatives have successfully predicted their binding modes with a range of biological macromolecules, including enzymes like 14α-demethylase (CYP51), casein kinase 2 (CK2), and the main protease (Mpro) of SARS-CoV-2. mdpi.comresearchgate.netnih.gov These studies reveal common interaction patterns that are likely relevant for this compound.
A primary binding interaction for many imidazole-based compounds is the coordination of one of the imidazole nitrogen atoms with a metallic cofactor (like the heme iron in CYP51) or a key amino acid residue in the active site. researchgate.net Furthermore, the imidazole ring can form π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov The ethyl carboxylate group of the target molecule introduces additional possibilities for interaction, primarily through hydrogen bonding. The carbonyl oxygen is a potent hydrogen bond acceptor, capable of interacting with donor residues like serine, threonine, or lysine in the binding pocket.
Simulations can generate multiple possible binding poses, which are then ranked based on their calculated binding energy. mdpi.com The most favorable pose represents the predicted binding mode, offering insights into the specific amino acids that are crucial for recognition and affinity. For example, studies on similar compounds have shown interactions with residues like GLU193, PHE17, and TYR104 in various protein targets. nih.gov
Quantitative Binding Affinity Calculations for Imidazole Derivatives
Molecular docking provides a quantitative estimation of binding affinity, typically expressed as a binding energy score in kcal/mol. A more negative value indicates a stronger and more stable interaction between the ligand and the receptor. mdpi.com For various imidazole derivatives docked against different protein targets, these scores often range from -5.0 to over -10.0 kcal/mol, signifying moderate to high affinity. rjptonline.orgnih.gov
For instance, docking studies of imidazole derivatives against the SARS-CoV-2 main protease have reported binding affinities as high as -9.2 kcal/mol. mdpi.com Similarly, studies on imidazole-phenothiazine hybrids targeting the Epidermal Growth Factor Receptor (EGFR) have shown binding energies around -7.23 kcal/mol. nih.gov These values are often compared to a standard inhibitor or a known drug to gauge the potential efficacy of the test compound.
The binding affinity is a composite of several types of interactions. The table below illustrates typical interactions observed for imidazole derivatives and their contribution to binding affinity.
| Interaction Type | Interacting Groups (Ligand) | Interacting Groups (Receptor) | Typical Energy Contribution |
| Hydrogen Bond | Carbonyl Oxygen, Imidazole Nitrogen | Ser, Thr, Lys, Asp, Gln | -1 to -5 kcal/mol |
| π-π Stacking | Imidazole Ring | Phe, Tyr, Trp | -0.5 to -2 kcal/mol |
| π-Cation | Imidazole Ring | Arg, Lys | -1 to -5 kcal/mol |
| Hydrophobic | Ethyl Group, Methyl Group | Val, Leu, Ile, Ala | Variable |
| Coordination | Imidazole Nitrogen | Metal ions (e.g., Fe in Heme) | Strong, variable |
This table presents generalized data from studies on various imidazole derivatives.
These quantitative predictions are crucial for prioritizing compounds in drug discovery pipelines, allowing researchers to focus experimental efforts on molecules with the most promising computational profiles. nih.gov
In Silico Predictive Modeling for Biological Interaction Profiles
Assessment of Drug-Likeness Principles for Imidazole Carboxylate Derivatives
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. ijpsonline.com Several rule-based filters are employed for this assessment, with Lipinski's Rule of Five being the most prominent. etflin.com These rules establish relationships between physicochemical properties and a molecule's pharmacokinetic profile.
For imidazole carboxylate derivatives, these principles are applied to predict their potential for good oral bioavailability. The key parameters evaluated are:
Molecular Weight (MW): Generally, a MW of less than 500 Daltons is preferred for better absorption.
LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of a molecule. A value of less than 5 is desirable.
Hydrogen Bond Donors (HBD): The number of H-bond donors should ideally be less than 5.
Hydrogen Bond Acceptors (HBA): The number of H-bond acceptors should be less than 10.
The table below shows the calculated properties for the parent compound, Ethyl 1H-imidazole-2-carboxylate, and how they align with Lipinski's rules. The properties of the N-methylated target compound are expected to be very similar.
| Property | Value (Ethyl 1H-imidazole-2-carboxylate) | Lipinski's Rule | Compliance |
| Molecular Weight | 140.14 g/mol | < 500 | Yes |
| LogP | ~0.6 | < 5 | Yes |
| H-Bond Donors | 1 | < 5 | Yes |
| H-Bond Acceptors | 3 (2 oxygens, 1 nitrogen) | < 10 | Yes |
| Violations | 0 | 0 | Yes |
Data sourced from PubChem for the parent compound. nih.gov
As shown, the basic scaffold of imidazole carboxylate derivatives generally exhibits excellent compliance with drug-likeness rules, suggesting a favorable starting point for developing orally bioavailable drugs. nih.gov Other filters, such as those proposed by Ghose, Veber, and Egan, which consider parameters like molar refractivity and topological polar surface area (TPSA), are also used to refine these predictions. chemrevlett.com
Predictive Models for Interactions with Biological Systems
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com These models are built using datasets of imidazole derivatives with known activities against a specific biological target. rjptonline.orgnih.gov
The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as:
Electronic: Descriptors related to the electronic properties, such as atomic charges and electronegativities. researchgate.net
Steric: Descriptors that describe the size and shape of the molecule, like molecular volume and surface area. tandfonline.com
Topological: Descriptors derived from the 2D representation of the molecule.
Physicochemical: Properties like LogP and molar refractivity.
By applying statistical methods such as multilinear regression, these descriptors are used to build a mathematical equation that can predict the activity of new, untested compounds. researchgate.net For example, a QSAR model for imidazole derivatives as antifungal agents identified the importance of atomic van der Waals volumes and Sanderson electronegativities in determining their inhibitory activity against 14α-demethylase. researchgate.net Similarly, 3D-QSAR models like CoMFA and CoMSIA have been used to analyze 2,4,5-trisubstituted imidazole derivatives, revealing that steric, electrostatic, and hydrogen bond acceptor fields are critical for their anticancer activity. nih.govtandfonline.com
These models provide valuable insights into the structure-activity landscape, guiding the rational design of more potent and selective derivatives of this compound for specific biological targets. proquest.com
Reactivity and Transformational Pathways of Ethyl 1 Methyl 1h Imidazole 2 Carboxylate
Selective Reactions of Imidazole (B134444) Carboxylic Esters
The ester group of Ethyl 1-methyl-1H-imidazole-2-carboxylate is amenable to nucleophilic acyl substitution, enabling its conversion into other esters or amides under specific conditions.
This compound can undergo transesterification, a process that exchanges its ethyl group with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Under acidic conditions, a proton source protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by a primary alcohol. masterorganicchemistry.com In basic conditions, an alkoxide, generated from the primary alcohol, acts as the nucleophile. masterorganicchemistry.com To ensure a high yield of the new ester, the reactant alcohol is typically used in excess or as the solvent to shift the chemical equilibrium toward the products. masterorganicchemistry.com This method is effective for converting the ethyl ester into a variety of other esters derived from different primary alcohols.
Table 1: Examples of Transesterification Reactions This table is illustrative and based on general transesterification principles.
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |
| Propan-1-ol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₂CH₃) | Propyl 1-methyl-1H-imidazole-2-carboxylate |
| Butan-1-ol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂(CH₂)₂CH₃) | Butyl 1-methyl-1H-imidazole-2-carboxylate |
| Ethylene Glycol | Acid or Base | Bis(1-methyl-1H-imidazole-2-carbonyl)ethane-1,2-diol |
The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding N-substituted 1-methyl-1H-imidazole-2-carboxamides. This reaction typically requires heating the ester with the amine, which acts as the nucleophile, displacing the ethoxide leaving group. The reaction can often be performed neat or in a suitable solvent. The formation of a stable amide product drives the reaction.
While carbamate (B1207046) synthesis often involves reagents like isocyanates or phosgene (B1210022) derivatives, direct conversion from an ester via aminolysis is not the standard route. nih.govacs.org The primary pathway for this class of reaction is the formation of amides. The reactivity in aminolysis is influenced by the nucleophilicity of the amine and steric hindrance around the reaction centers. nih.gov
Table 2: Examples of Amide Formation via Aminolysis This table is illustrative and based on general aminolysis reactions.
| Reactant Amine | Product |
|---|---|
| Ammonia (NH₃) | 1-methyl-1H-imidazole-2-carboxamide |
| Methylamine (CH₃NH₂) | N,1-dimethyl-1H-imidazole-2-carboxamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-1-methyl-1H-imidazole-2-carboxamide |
| Aniline (C₆H₅NH₂) | N-phenyl-1-methyl-1H-imidazole-2-carboxamide |
Functional Group Transformations on the Ester Moiety
The ester functional group is a versatile handle for further synthetic modifications, allowing for its conversion into other important functional groups such as carboxylic acids and hydrazides.
The ester can be hydrolyzed to its corresponding carboxylic acid, 1-methyl-1H-imidazole-2-carboxylic acid, under either acidic or alkaline conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. The presence of excess water shifts the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). chemguide.co.uk
Alkaline Hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. The reaction is irreversible because the resulting carboxylate salt (e.g., sodium 1-methyl-1H-imidazole-2-carboxylate) is deprotonated and thus resistant to nucleophilic attack by the alcohol. chemguide.co.uk The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture. chemguide.co.uk
A significant transformation of the ester moiety is its reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form 1-methyl-1H-imidazole-2-carbohydrazide. This reaction is typically carried out by heating the ester with an excess of hydrazine hydrate, often in a solvent like ethanol or neat. researchgate.netgoogle.comresearchgate.net The resulting hydrazide is a valuable intermediate in medicinal chemistry, serving as a precursor for the synthesis of various heterocyclic compounds and other derivatives. The general procedure involves refluxing the ester with hydrazine hydrate for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). researchgate.net
Ring-Forming and Ring-Transformation Reactions Involving the Imidazole Nucleus
The imidazole ring of this compound, while aromatic and generally stable, can participate in reactions that lead to the formation of fused heterocyclic systems or undergo transformation. The reactivity of the imidazole ring allows it to act as a building block in more complex molecular architectures. nih.gov
The nitrogen atom at position 3 is nucleophilic and can be alkylated, which is often a key step in the synthesis of more complex molecules, although this does not in itself constitute a ring-forming reaction. patsnap.comresearchgate.net However, if the alkylating agent contains a second reactive group, subsequent intramolecular cyclization can lead to the formation of fused ring systems, such as imidazo[1,2-a]pyridinium or other bicyclic structures.
Furthermore, the imidazole ring can potentially undergo cycloaddition reactions, although this is less common for the parent aromatic system. More typically, the substituents on the ring are first modified to facilitate such transformations. For instance, conversion of the ester to other functional groups could enable intramolecular reactions that form a new ring fused to the imidazole core. While specific examples starting directly from this compound are not extensively documented in the provided search context, the known reactivity patterns of imidazoles suggest possibilities for their use in constructing polycyclic systems. organic-chemistry.orgrsc.orgslideshare.net
Conversion of Oxazoles into Imidazoles
The transformation of oxazoles into imidazoles is a known strategy in heterocyclic synthesis. This typically involves the reaction of an oxazole (B20620) with an amine source. However, the reviewed scientific literature does not provide specific examples of this compound being synthesized from an oxazole precursor or being used to convert oxazoles into other imidazole structures. Methodologies exist for preparing mono- and disubstituted oxazoles and imidazoles from common precursors like tosylmethyl isocyanide (TosMIC) reagents, but a direct conversion pathway involving the title compound is not specified. organic-chemistry.org
Formation of Fused Imidazole Systems
Fused imidazole systems, such as imidazo[1,2-a]pyridines, are a significant class of heterocycles with diverse applications. nih.govnih.gov These bicyclic structures are typically synthesized by reacting a 2-amino-heterocycle with an α-halocarbonyl compound. While this compound possesses the core imidazole ring, its direct application as a substrate for annulation reactions to form fused systems is not well-documented. The development of synthetic routes that utilize the existing functionality of this compound to build additional rings would be a valuable extension of its chemistry. For instance, a hypothetical pathway could involve the reduction of the ester to an alcohol, followed by conversion to a leaving group, and subsequent intramolecular cyclization with a suitably positioned nucleophile.
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring
The substitution patterns on the imidazole ring are dictated by the electronic effects of the existing substituents. The imidazole ring itself is electron-rich and generally reactive towards electrophiles.
Electrophilic Substitution: In this compound, the N-1 methyl group is an activating group, directing electrophiles to the C4 and C5 positions. Conversely, the ethyl carboxylate group at the C2 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. The net effect is a moderately deactivated ring compared to 1-methylimidazole. Any electrophilic substitution, such as halogenation or nitration, would be expected to occur preferentially at the C4 or C5 position, away from the deactivating influence of the ester group. However, specific examples of electrophilic substitution reactions performed directly on this compound are not detailed in the surveyed literature.
Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult. However, the reaction is facilitated if the ring is substituted with a good leaving group (like a halogen) and activated by an electron-withdrawing group. The C2-carboxylate group in this compound would strongly activate adjacent positions towards nucleophilic attack.
Should a halogen atom be introduced at the C4 or C5 position of the imidazole ring, it would be susceptible to displacement by various nucleophiles. Research on related halogenoimidazoles, such as 1-benzyl-5-bromo-4-nitroimidazole, demonstrates that a bromine atom activated by an adjacent nitro group is readily displaced by nucleophiles like cyanide. A similar principle would apply to a hypothetical halogenated derivative of this compound, where the carboxylate group provides the necessary activation.
The following table illustrates the expected reactivity of a hypothetical bromo-substituted derivative with various nucleophiles, based on established principles for activated halogenoimidazoles.
| Starting Material | Reagent/Nucleophile | Solvent | Expected Product |
| Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | Sodium Methanethiolate | HMPA | Ethyl 5-(methylthio)-1-methyl-1H-imidazole-2-carboxylate |
| Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | Sodium Isopropoxide | Isopropyl Alcohol | Ethyl 5-isopropoxy-1-methyl-1H-imidazole-2-carboxylate |
| Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | Piperidine | Piperidine | Ethyl 1-methyl-5-(piperidin-1-yl)-1H-imidazole-2-carboxylate |
This demonstrates that while the parent compound is unreactive to nucleophiles, its halogenated derivatives would serve as valuable intermediates for introducing a wide range of functional groups onto the imidazole core.
Research on Functional Applications and Biological Interactions of Ethyl 1 Methyl 1h Imidazole 2 Carboxylate Derivatives
Investigation of Biological Interaction Mechanisms and Pharmacological Potential of Imidazole (B134444) Carboxylates
The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a fundamental component in numerous biologically active molecules, including the amino acid histidine and purines. researchgate.netnih.gov Derivatives of imidazole, particularly those incorporating a carboxylate group, have garnered significant attention in medicinal chemistry due to their versatile pharmacological activities. researchgate.netresearchgate.net These compounds have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and antitumor agents. researchgate.netchemijournal.com Their ability to interact with various biological targets is attributed to the unique electronic properties of the imidazole ring, which can act as both a hydrogen bond donor and acceptor and coordinate with metal ions. nih.gov This section details the research into the functional applications and biological interactions of derivatives based on the ethyl 1-methyl-1H-imidazole-2-carboxylate structure, focusing on their modulation of enzymatic activity and antiproliferative effects.
Modulation of Enzymatic Activity and Receptor Interactions
Derivatives of imidazole carboxylates have been extensively investigated as inhibitors of various enzymes and as modulators of receptor functions, demonstrating their potential in addressing a multitude of diseases.
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and transcription, making it a prime target for antiviral drug development. nih.govmdpi.com Inhibition of Mpro effectively prevents the virus from multiplying. europeanreview.org Researchers have explored various heterocyclic compounds for their potential to inhibit this enzyme. While specific studies on this compound were not prominent, the broader class of imidazole-containing molecules has been investigated. For instance, studies have identified peptidomimetic compounds and small molecules that exhibit significant inhibitory activity against SARS-CoV-2 Mpro, with some achieving IC50 values in the low micromolar and even nanomolar ranges. nih.govnih.gov One study reported a novel series of benzoisothiazolone-based inhibitors, with the most potent compound displaying an IC50 value of 116 nM against SARS-CoV-2 Mpro. nih.gov Another non-covalent, nonpeptidic inhibitor, ensitrelvir, which incorporates a heterocyclic moiety, showed a potent IC50 value of 0.013 μM. mdpi.com These findings highlight the potential of designing imidazole-based structures to fit into the active site of Mpro, thereby blocking its function and inhibiting viral replication.
Table 1: Examples of SARS-CoV-2 Mpro Inhibitors Note: These are examples of Mpro inhibitors to illustrate inhibitory potential; they are not all imidazole carboxylate derivatives.
| Compound ID | Type | IC50 Value | Reference |
|---|---|---|---|
| 16b-3 | Benzoisothiazolone-based | 116 nM | nih.gov |
| Ensitrelvir | Nonpeptidic | 0.013 µM | mdpi.com |
| GC-376 | Peptidomimetic | 5.13 µM | europeanreview.org |
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. nih.gov Imidazole derivatives have emerged as a promising class of kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when overactive, can lead to uncontrolled cell growth. nih.gov Several studies have successfully designed imidazole-based compounds as potent EGFR inhibitors. For example, a series of 5,5-diphenylimidazolidine-2,4-dione derivatives were synthesized, with compounds 13 and 18 showing potent inhibitory activity against EGFR, with IC50 values of 0.10 μM and 0.37 μM, respectively. nih.gov Another study developed imidazole and purine (B94841) derivatives, with some compounds exhibiting IC50 values against EGFR in the low nanomolar range (e.g., 617.33 nM and 710 nM for compounds 2c and 2d ). nih.gov Further optimization led to compound 3c , which had an EGFR inhibitory IC50 of 236.38 nM, comparable to the drug erlotinib. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.govnih.gov Sunitinib, a known multi-kinase inhibitor, blocks VEGFR2 with an IC50 of 80 nM. nih.gov Research into novel derivatives has identified promising candidates. For instance, compound 16 , a 5,5-diphenylimidazolidine-2,4-dione derivative, demonstrated potent VEGFR2 inhibitory activity with an IC50 value of 0.09 μM. nih.gov
While specific data on ABL1 kinase, FGFR1, and HSP90 inhibition by this compound derivatives is less detailed in the provided context, the demonstrated success against EGFR and VEGFR2 underscores the potential of the imidazole scaffold for broader kinase-targeted therapies. dovepress.com
Table 2: Kinase Inhibitory Activity of Imidazole Derivatives
| Compound ID | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| 13 | EGFR | 0.10 µM | nih.gov |
| 18 | EGFR | 0.37 µM | nih.gov |
| 2c | EGFR | 617.33 nM | nih.gov |
| 3c | EGFR | 236.38 nM | nih.gov |
| 16 | VEGFR2 | 0.09 µM | nih.gov |
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in crucial physiological processes like pH regulation and CO2 transport. nih.govnih.gov Certain isoforms, such as CA IX and XII, are associated with tumorigenesis. nih.gov Imidazole-containing compounds, particularly sulfonamide derivatives, have been investigated as CA inhibitors. Studies on benzo[d]thiazole-sulfonamides, which can be considered related structures, have identified potent inhibitors for various CA isoforms. unifi.it For example, some derivatives showed subnanomolar or low nanomolar inhibition constants (Ki) against isoforms hCA II, VII, and IX. unifi.it One compound exhibited a Ki of 0.8 nM against the brain-associated hCA VII. unifi.it While direct carboxylate derivatives were not the focus, these findings show that the imidazole core can be incorporated into scaffolds that effectively target the active site of carbonic anhydrases.
Table 3: Carbonic Anhydrase Inhibitory Activity Note: Data for related benzothiazole-sulfonamide derivatives.
| Compound Class | Target Isoform | Inhibition Constant (Ki) Range | Reference |
|---|---|---|---|
| Benzo[d]thiazole-sulfonamides | hCA I | 84.1–2327 nM | unifi.it |
Xanthine (B1682287) oxidase (XO) is the key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. uni.lunih.gov Overproduction of uric acid leads to hyperuricemia and gout. uni.lu Research has identified highly potent non-purine XO inhibitors based on an imidazole-5-carboxylic acid structure. A study on 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives revealed exceptionally potent inhibitory activity. uni.lunih.gov Several compounds in this series displayed IC50 values in the low nanomolar range, significantly more potent than the established drug Febuxostat (IC50 = 0.01 μM). uni.lunih.gov Specifically, compounds 4d and 4e had an IC50 of 0.003 μM, and compound 4f had an IC50 of 0.006 μM. uni.lunih.gov Kinetic analysis showed that these compounds act as mixed-type inhibitors of xanthine oxidase. uni.lu
Table 4: Xanthine Oxidase Inhibitory Activity
| Compound ID | IC50 Value (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 4d | 0.003 | Not specified | uni.lunih.gov |
| 4e | 0.003 | Not specified | uni.lunih.gov |
| 4f | 0.006 | Mixed-type | uni.lunih.gov |
Studies on Antiproliferative Effects and Molecular Targets in Biological Systems
The antiproliferative approach is a cornerstone of cancer therapy, and imidazole derivatives have shown significant potential in this area. nih.gov Their anticancer effects are often mediated through the inhibition of molecular targets crucial for tumor growth and survival, such as the kinases discussed previously.
For example, the imidazole derivatives designed as EGFR inhibitors also demonstrated potent antiproliferative activity against various human cancer cell lines. nih.gov Compound 3c , a potent EGFR inhibitor, inhibited the growth of breast (MDA-MB-231, T47D, MCF-7), lung (A549), and colorectal (HT-29) cancer cell lines with IC50 values ranging from 1.98 to 4.07 μM. nih.gov Similarly, 1-substituted-2-aryl imidazoles showed strong antiproliferative activities against a panel of cancer cell lines, with IC50 values in the 80–1000 nM range. nih.gov The VEGFR2 inhibitor, compound 16 , also displayed strong cytotoxic activity against HeLa cervical cancer cells with an IC50 of 18.5 μM, inducing apoptosis through a caspase-dependent pathway. nih.gov These studies confirm that imidazole carboxylate derivatives and related compounds can effectively suppress cancer cell proliferation by targeting key signaling pathways that regulate cell growth, angiogenesis, and survival. nih.govnih.gov
Antimicrobial Efficacy and Mechanistic Insights
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The biological activity and therapeutic potential of derivatives of this compound are intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating the specific features of these molecules that govern their interactions with biological targets. These studies systematically alter the chemical structure of the parent compound and assess the resulting changes in biological activity, providing a roadmap for the design of more potent and selective agents.
Impact of Substituent Modifications on Biological Activity and Selectivity
The nature and position of substituents on the imidazole ring of this compound derivatives play a pivotal role in determining their biological activity and selectivity. Modifications can influence the compound's electronic properties, steric profile, and hydrogen-bonding capacity, all of which are critical for molecular recognition at the target site.
Research on imidazo[4,5-b]pyridine-based PAK4 inhibitors, which share a similar core structure, has demonstrated the profound impact of single atomic substitutions. nih.gov In one study, the replacement of a substituent with various electron-withdrawing groups (EWGs) and an electron-donating group (EDG) led to significant differences in inhibitory activity. nih.gov Specifically, for EWGs, a decrease in the size of the halogen atom and an increase in electronegativity resulted in a range of biological activity, from an IC50 value of 5150 nM to complete inactivity. nih.gov Conversely, the presence of an EDG rendered the compound inactive. nih.gov These findings underscore the sensitivity of the biological target to the electronic properties of the substituents.
In the context of anti-mycobacterial agents, a series of 1,2,4-oxadiazol-5(4H)-ones, synthesized using ethyl imidazole-1-carboxylate as a carbonylating agent, exhibited varied activity based on their substitution patterns. tsijournals.com For instance, among disubstituted compounds, a derivative with a trifluoromethyl group at the 2-position and a chloro group at the 4-position was found to be more active. tsijournals.com Interestingly, the unsubstituted parent compound was more potent than many of its substituted counterparts, indicating that in some cases, added functional groups can be detrimental to activity. tsijournals.com
Further illustrating the importance of substituent effects, a study on imidazole-coumarin conjugates as anti-hepatitis C virus (HCV) agents revealed that both the substituent on the coumarin (B35378) nucleus and the nature of the imidazole moiety are critical for potency and selectivity. mdpi.com The presence of a hydrogen atom at the N(1) position of the imidazole ring, coupled with substituents like chloro, fluoro, bromo, methyl, or methoxy (B1213986) on the coumarin ring, substantially increased the anti-HCV activity. mdpi.com
The following table summarizes the impact of different substituents on the biological activity of imidazole derivatives from various studies.
| Compound Series | Substituent Modification | Impact on Biological Activity |
| Imidazo[4,5-b]pyridine-based PAK4 inhibitors | Electron-withdrawing groups (EWGs) of varying size and electronegativity | Activity ranged from IC50 of 5150 nM to inactive nih.gov |
| Imidazo[4,5-b]pyridine-based PAK4 inhibitors | Electron-donating group (EDG) | Inactive nih.gov |
| 1,2,4-Oxadiazol-5(4H)-ones (anti-mycobacterial) | 2-CF3, 4-Cl | More active than other disubstituted compounds tsijournals.com |
| 1,2,4-Oxadiazol-5(4H)-ones (anti-mycobacterial) | Unsubstituted | More potent than many substituted derivatives tsijournals.com |
| Imidazole-coumarin conjugates (anti-HCV) | H at N(1) of imidazole and Cl, F, Br, Me, or OMe on coumarin | Substantially increased potency and selectivity mdpi.com |
Conformational Requirements for Specific Molecular Interactions
Hydrogen bonding is a particularly important aspect of molecular recognition. For instance, in the inhibition of the 5-lipoxygenase-activating protein (FLAP), the heterocyclic system of the inhibitor is required for hydrogen bonding with specific residues like Phe114 and a water molecule (HOH308). nih.gov Any conformational changes that disrupt these key hydrogen bonds would likely lead to a loss of activity.
Molecular docking studies can provide valuable insights into the conformational requirements for binding. In the case of imidazo[4,5-b]pyridine-based PAK4 inhibitors, docking studies revealed that these compounds form hydrogen-bonding interactions with the backbone of L398 in the hinge region of the PAK4 protein. nih.gov The conformation of the inhibitor must be such that the hydrogen bond donors and acceptors are correctly positioned to engage with the protein.
Applications in Materials Science and Functional Assemblies
Derivatives of this compound are not only of interest for their biological activities but also for their potential applications in materials science. The unique electronic and structural properties of the imidazole ring make these compounds valuable building blocks for the creation of functional materials with tailored optical and coordination properties.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, a property that is highly sought after for applications in modern technologies such as signal processing, optical switches, and telecommunication. nih.govacs.org Imidazole derivatives have emerged as promising candidates for NLO materials due to their extended π-electron systems, which can be readily modified to enhance their NLO response. nih.gov
A study on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles, which are structurally related to this compound, demonstrated their potential as NLO materials. nih.gov By strategically tailoring the acceptor part of a donor-π-acceptor (D-π-A) framework, the charge transfer characteristics of the molecules were strengthened, leading to enhanced NLO properties. nih.govbohrium.com The NLO response is governed by the molecular hyperpolarizability (β), and computational studies using Density Functional Theory (DFT) have been instrumental in predicting and understanding the NLO behavior of these compounds. nih.govacs.org For one of the synthesized derivatives, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, a high total hyperpolarizability (βtot) value was observed, indicating its potential as an eye-catching NLO material. acs.org
The following table presents the calculated linear polarizability (⟨α⟩) and total hyperpolarizability (βtot) for a series of N-1-sulfonyl substituted benzimidazole (B57391) derivatives, highlighting the effect of different substituents on their NLO properties.
| Compound | Substituents | ⟨α⟩ (x 10⁻²³ esu) | βtot (x 10⁻²⁹ esu) |
| 2a | 4-Chlorophenylsulfonyl at N-1, Phenyl at C-2 | 4.168 | 5.095 |
| 2e | 4-Nitrophenylsulfonyl at N-1, 4-Nitrophenyl at C-2 | 4.866 | 20.418 |
Data from computational analysis at the CAM-B3LYP level of theory. nih.gov
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The nitrogen atoms in the imidazole ring of this compound and its derivatives act as excellent coordination sites for metal ions. researchgate.net This property makes them valuable ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netrsc.org MOFs are a class of crystalline materials with a porous structure, formed by the self-assembly of metal ions or clusters with organic linkers. nih.gov
Furthermore, imidazole dicarboxylate ligands have been used to construct MOFs with interesting properties. rsc.org A newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent has been shown to form MOFs with diverse coordination modes and strong coordination ability. rsc.org These materials can exhibit properties such as antiferromagnetic coupling and solid-state luminescence. rsc.org The carboxylate groups on these ligands, in addition to the imidazole nitrogens, provide multiple coordination points, leading to the formation of robust and complex frameworks. wikipedia.orgnih.gov
Applications in Optical Analysis and Sensor Development
The unique optical properties of imidazole compounds make them attractive for applications in optical analysis and the development of chemical sensors. researchgate.net The imidazole ring is a π-electron-rich aromatic system that can be readily functionalized to create fluorescent and colorimetric probes for the detection of various analytes. researchgate.net
Imidazole derivatives have been incorporated into fluorescent sensors for the detection of picric acid, a common explosive. researchgate.net The mechanism of detection often involves photoinduced electron transfer (PET) from the electron-rich imidazole derivative to the electron-deficient picric acid, resulting in a change in the fluorescence signal. researchgate.net The design of Y-shaped π-expanded imidazole-based chromophores has also been explored to understand the effect of substituents on their optical properties. nih.gov These studies have shown that the fluorescence quantum yields can be tuned by altering the substituents on the imidazole core. nih.gov
In addition to small molecule sensors, imidazole derivatives can be integrated into more complex sensing platforms. Their ability to coordinate with metal ions allows for their use in the development of metal-organic frameworks that can act as sensors. researchgate.net The porous nature of MOFs can allow for the selective binding of analytes within their channels, leading to a detectable change in the optical properties of the material. The versatility of imidazole chemistry provides a powerful tool for the design of highly sensitive and selective sensors for a wide range of applications. researchgate.net
Future Directions and Emerging Research Avenues for Ethyl 1 Methyl 1h Imidazole 2 Carboxylate Chemistry
Development of Novel Regiocontrolled Synthetic Methodologies
Traditional methods for imidazole (B134444) synthesis, such as the Radiszewski and Wallach syntheses, often lack the desired control and may require harsh conditions. tsijournals.com Modern approaches are moving towards more sophisticated and milder techniques. Copper-catalyzed reactions, for example, have shown promise in the regioselective synthesis of diverse 1,2,4-trisubstituted imidazoles. organic-chemistry.org One-pot, multi-component reactions are also gaining traction as they offer an efficient route to complex imidazole structures from simple precursors. organic-chemistry.org A notable strategy involves the cycloaddition reaction between ethyl isocyanoacetate and various imidoyl chlorides to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters, which are precursors to biologically active molecules. nih.gov
| Synthetic Method | Description | Key Advantages | Reference |
| Radiszewski Synthesis | Condensation of a dicarbonyl compound, an aldehyde, and ammonia. | Versatile for C-substituted imidazoles. | tsijournals.com |
| Copper-Catalyzed Diamination | Reaction of terminal alkynes with amidines in the presence of a copper catalyst. | Good yields for 1,2,4-trisubstituted imidazoles. | organic-chemistry.org |
| Multi-Component Synthesis | A one-pot reaction involving, for example, a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. | High efficiency, solvent-free conditions. | organic-chemistry.org |
| Cycloaddition with Isocyanides | Reaction between ethyl isocyanoacetate and imidoyl chlorides to form the imidazole ring. | Provides a route to novel 1,5-diaryl-1H-imidazole-4-carboxylates. nih.gov | nih.gov |
Exploration of Diverse Functionalizations and Derivatizations for Enhanced Performance
Future research will heavily invest in modifying the core structure of Ethyl 1-methyl-1H-imidazole-2-carboxylate to enhance its performance in various applications. This involves introducing different functional groups at the C4 and C5 positions of the imidazole ring or altering the ester group. Such derivatizations can profoundly influence the molecule's electronic properties, solubility, and steric profile, which in turn affects its biological activity or material characteristics.
For example, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides from their corresponding ethyl ester intermediates has been explored to create inhibitors of the HIV-1 integrase interaction with LEDGF/p75. nih.gov This highlights a strategy where the ethyl carboxylate group serves as a synthetic handle for further elaboration into amides, hydrazides, or other functional groups to modulate biological interactions. The parent compound, this compound, is a known synthon for creating amide-functionalized imidazole chelates. researchgate.net
Advanced Computational Modeling for Predictive Research and De Novo Design
Computational chemistry is becoming an indispensable tool for accelerating research and development. Advanced modeling techniques are poised to play a crucial role in predicting the properties and activities of novel derivatives of this compound before their synthesis, saving significant time and resources.
Methods like molecular docking are already being used to predict the binding interactions of imidazole-containing compounds with biological targets such as the main protease (Mpro), spike glycoprotein, and RdRp of viruses like SARS-CoV-2. mdpi.com These simulations can elucidate key interactions, such as hydrogen bonds and pi-alkyl interactions, guiding the design of more potent molecules. mdpi.com Beyond docking, Quantitative Structure-Activity Relationship (QSAR) studies and de novo design algorithms will be employed to generate novel molecular structures with optimized properties for specific applications, whether for therapeutic intervention or advanced materials.
| Computational Technique | Application in Imidazole Research | Potential Outcome |
| Molecular Docking | Simulating the binding of imidazole derivatives to protein targets (e.g., enzymes, receptors). mdpi.com | Prediction of binding affinity and mode; identification of key interactions. mdpi.com |
| Quantum Mechanics (QM) | Calculating electronic properties, reaction mechanisms, and spectroscopic data. | Understanding reactivity, stability, and designing novel synthetic pathways. |
| Molecular Dynamics (MD) | Simulating the movement and interaction of molecules over time. | Assessing the conformational stability of ligand-protein complexes and material structures. |
| QSAR | Correlating chemical structure with biological activity or physical properties. | Predicting the activity of unsynthesized compounds; guiding lead optimization. |
Integration into Advanced Material Systems for Next-Generation Technologies
The unique chemical structure of this compound makes it a valuable building block for advanced materials. Its ability to act as a ligand for metal ions and its potential for incorporation into polymer backbones are key areas of future exploration. The compound is already utilized as a synthetic intermediate for the solid-phase synthesis of polyamides that contain imidazole units. chemicalbook.comchemicalbook.com
Future research will likely focus on integrating this imidazole derivative into:
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring can coordinate with metal ions, making it a candidate for creating porous, crystalline materials for gas storage, catalysis, and separation.
Conductive Polymers: Polyamides or other polymers containing the imidazole moiety could exhibit enhanced thermal stability and potentially possess conductive properties suitable for electronics.
Coordination Compounds: The synthesis of novel coordination compounds, such as those with technetium, highlights the role of imidazole derivatives as ligands in forming complexes with unique properties for applications in radiopharmaceuticals or catalysis. nih.gov
Unraveling Novel Biological Interaction Mechanisms and Pathways
While some biological activities of related imidazole structures are known, the specific interaction mechanisms of this compound and its novel derivatives are largely uncharted territory. Future research will aim to move beyond simple screening to a detailed, mechanistic understanding of how these molecules interact with biological systems at a molecular level.
For instance, polyamides containing imidazole and pyrrole (B145914) amino acids are known to bind to the minor groove of DNA, demonstrating base pair recognition. researchgate.net A critical future direction is to explore other potential biological targets. Research into related 1,5-diaryl-1H-imidazole-4-carboxylates has shown they can selectively bind to the LEDGF/p75-binding pocket of HIV-1 integrase, rather than the active site, indicating a specific mechanism of action. nih.gov Unraveling these pathways using techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy will be essential for the rational design of new therapeutic agents.
Multi-Omics Approaches in Bioactivity Discovery and Validation
To gain a comprehensive understanding of the biological effects of this compound derivatives, researchers are turning to multi-omics approaches. These strategies involve the simultaneous analysis of multiple layers of biological information, such as the genome, proteome, metabolome, and lipidome.
By applying untargeted multi-omics, scientists can infer the mechanism of action of bioactive compounds without prior knowledge of their target. unimi.it This data-driven approach can reveal how a compound alters cellular metabolism, protein expression, and lipid profiles, providing a holistic view of its biological impact. unimi.it Integrating lipidomics with other omics layers, for example, can help interpret altered lipid metabolism in response to a compound. unimi.it This powerful approach will be instrumental in discovering novel bioactivities, identifying potential off-target effects, and validating the mechanisms of action for new imidazole-based drug candidates.
| Omics Technique | Biological Data Generated | Application in Drug Discovery |
| Genomics | DNA sequence and structure | Identifying genetic markers for drug response. |
| Transcriptomics | RNA expression levels | Understanding how a compound alters gene expression. |
| Proteomics | Protein expression and modifications | Identifying direct protein targets and downstream effects. |
| Metabolomics | Small molecule metabolite profiles | Revealing changes in metabolic pathways. |
| Lipidomics | Global lipid profiles | Characterizing alterations in lipid metabolism and signaling. unimi.it |
Sustainable Synthesis and Environmental Considerations in Imidazole Production
There is a significant and growing emphasis on developing "green" synthetic pathways in chemical manufacturing to minimize environmental impact. researchgate.net The future of imidazole production, including for this compound, is intrinsically linked to the principles of sustainable chemistry. tandfonline.com
Researchers are actively exploring alternatives to conventional synthesis methods that often rely on hazardous organic solvents and metal catalysts. tandfonline.com Emerging green technologies include:
Microwave and Ultrasound Irradiation: These techniques can dramatically reduce reaction times (often to just a few minutes) and increase product yields. tandfonline.comresearchgate.net
Ionic Liquids (ILs): ILs are being used as environmentally friendly catalysts and solvents, offering benefits like high atom economy and potential for catalyst recovery. tandfonline.com
Ball Milling: This solvent-free technique provides a more sustainable pathway for synthesizing imidazole derivatives. researchgate.net
These sustainable methods not only reduce pollution but also align with goals of cost-effectiveness and energy conservation, making them central to the future of industrial-scale imidazole synthesis. tandfonline.comresearchgate.net
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-methyl-1H-imidazole-2-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 1-methylimidazole with ethyl chloroformate in acetonitrile at 0–30°C using triethylamine as a base, yielding ~72% after 16 hours . Alternative routes include diazomethane methylation of precursor acids (e.g., 64% yield in dichloromethane at room temperature for 24 hours) . Reaction conditions critically affect yield: lower temperatures reduce side reactions, while polar solvents like acetonitrile enhance solubility.
| Temperature (°C) | Solvent | Catalyst/Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 0 to -30 | Acetonitrile | Triethylamine | 16 | 72 |
| 25 (room temp) | Dichloromethane | Diazomethane | 24 | 64 |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR confirm substituent positions (e.g., ester carbonyl at ~160 ppm, methyl group at ~3.7 ppm) .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., R factor = 0.051 in single-crystal studies) .
- FT-IR : Identifies carbonyl stretches (~1700 cm) and imidazole ring vibrations (~1600 cm) .
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Waste must be stored separately and disposed via certified hazardous waste services. Emergency protocols include rinsing exposed areas with water and contacting poison control .
Q. How is this compound purified from reaction mixtures?
Common methods:
- Filtration : Removes insoluble byproducts (e.g., unreacted triethylamine hydrochloride).
- Chromatography : Silica gel column with ethyl acetate/hexane eluents isolates the ester .
- Recrystallization : Ethanol/water mixtures improve purity (>95%) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?
Retrosynthetic tools (e.g., Template_relevance models) analyze feasible pathways by comparing bond dissociation energies and steric effects. DFT calculations optimize transition states, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities for drug design .
Q. How to resolve discrepancies in crystallographic data refinement for derivatives?
Use SHELX software for high-resolution refinement:
- Apply TWIN commands for twinned crystals.
- Validate hydrogen bonding networks with Olex2’s squeeze function.
- Cross-check with spectroscopic data to resolve R-factor conflicts (e.g., mean σ(C–C) = 0.002 Å) .
Q. What strategies enhance synthetic yield in scaled-up reactions?
- Continuous flow reactors : Improve mixing and heat dissipation for multi-gram syntheses.
- Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate acylation .
- In-line analytics : Use FT-IR probes to monitor reaction progression and adjust conditions dynamically .
Q. How does electronic structure influence coordination chemistry with transition metals?
The imidazole nitrogen acts as a σ-donor, while the ester carbonyl can participate in π-backbonding. DFT studies show that electron-withdrawing groups (e.g., nitro) enhance metal-ligand binding (e.g., Ru complexes in oxidation catalysis) .
Q. What in silico approaches predict ADMET properties of derivatives?
- ADMET Prediction : SwissADME calculates bioavailability scores (e.g., LogP < 3 for optimal absorption).
- Toxicity Screening : ProTox-II identifies hepatotoxicity risks via structural alerts (e.g., nitro groups).
- Validation : Compare in vitro cytotoxicity assays (e.g., IC values against EGFR) with docking scores .
Q. How to analyze conflicting data from synthetic yields in different solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
